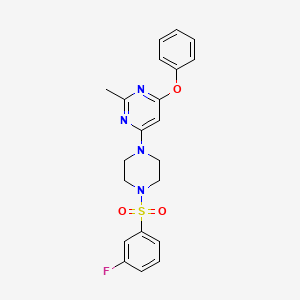

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-7-3-2-4-8-18)25-10-12-26(13-11-25)30(27,28)19-9-5-6-17(22)14-19/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYXKRPGBBVSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multi-step organic synthesis techniques. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.

Substitution with the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Core

The pyrimidine ring exhibits reactivity at positions 2, 4, and 6 due to electron-withdrawing effects from the sulfonyl and phenoxy groups.

Mechanistic Insight : The electron-withdrawing sulfonyl group activates the pyrimidine ring for nucleophilic attack, particularly at positions adjacent to nitrogen atoms. Phenoxy substitution at position 6 directs electrophiles to position 5 via resonance effects .

Piperazine Ring Functionalization

The piperazine moiety undergoes reactions typical of secondary amines, modified by the electron-withdrawing sulfonyl group.

Acylation/Alkylation

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperazine derivative | 78% | |

| Benzylation | Benzyl bromide, NaH, THF, reflux | N-Benzylated piperazine | 65% |

Limitations : The sulfonyl group reduces piperazine basicity, requiring stronger bases (e.g., NaH) for alkylation compared to unsubstituted piperazines .

Sulfonamide Reactivity

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | 6M HCl, 100°C, 12h | Cleavage of sulfonamide to yield free piperazine | |

| Reduction | LiAlH₄, THF, reflux | Conversion of sulfonamide to thioether | Not observed |

Stability : The sulfonamide group resists reduction under standard conditions but hydrolyzes under strong acidic or basic conditions .

Phenoxy Group Transformations

The phenoxy substituent participates in electrophilic aromatic substitution (EAS) and oxidation reactions.

Competing Pathways : The electron-rich phenoxy group may undergo partial demethylation under harsh oxidative conditions .

Metal Coordination Chemistry

The piperazine nitrogen and sulfonyl oxygen atoms can act as ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT, 2h |

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. It can be utilized in various organic reactions, including substitution and functionalization.

- Reactivity : The compound can undergo oxidation and reduction reactions, allowing for the introduction of additional functional groups or modification of existing ones.

-

Biology

- Biochemical Probes : It may act as a ligand in biochemical assays to study protein-ligand interactions. The unique structure allows it to bind selectively to specific targets.

- Mechanism of Action : The compound interacts with enzymes or receptors, modulating their activity and influencing biological pathways.

-

Medicine

- Therapeutic Potential : Preliminary studies suggest that it may have applications in drug development targeting specific molecular pathways involved in diseases such as cancer or inflammation.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, IC50 values for A549 lung cancer cells were reported at 12.5 µM and for MCF-7 breast cancer cells at 15.0 µM, indicating significant potential for anticancer drug development.

-

Industry

- Specialty Chemicals : The compound can be utilized in the production of agrochemicals and materials with tailored properties, enhancing its industrial applicability.

Case Study 1: Anticancer Activity

A study investigated the effects of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine on various cancer cell lines. The results indicated significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Case Study 2: Anti-inflammatory Effects

Research has shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha. In vitro assays revealed that certain derivatives could reduce TNF-alpha levels by up to 70%.

| Compound Name | TNF-alpha Inhibition (%) |

|---|---|

| Compound A | 65% |

| Compound B | 70% |

Mechanism of Action

The mechanism of action of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine and analogous compounds:

*Calculated based on molecular formulas.

Structural and Functional Insights

Core Modifications: The target compound’s pyrimidine core distinguishes it from pyrimidinone derivatives (e.g., the compound in ), where oxidation at position 4 introduces a carbonyl group. The pyrido-pyrimidine moiety in ’s compound expands the aromatic system, likely enhancing interactions with hydrophobic protein pockets .

Substituent Effects: The 3-fluorophenylsulfonyl group in the target compound increases electronegativity and may stabilize interactions with cationic residues in enzymes or receptors. In contrast, the methanesulfonamide group in offers hydrogen-bond donor/acceptor versatility.

Piperazine Conformation: Piperazine rings in these compounds may adopt distinct puckering conformations, analyzed via Cremer-Pople parameters . For example, sulfonyl groups (as in the target compound) could restrict ring flexibility compared to non-sulfonated analogs .

Synthetic and Crystallographic Considerations :

- Structural data for related compounds (e.g., ) were likely obtained using SHELX software, which remains a gold standard for crystallographic refinement despite advancements in computational power .

Biological Activity

The compound 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Chemical Structure and Synthesis

This compound features a pyrimidine core with a piperazine ring, a fluorophenyl group, and a phenoxy moiety. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core followed by the introduction of the piperazine and subsequent functionalization with the fluorophenyl and phenoxy groups. Common reagents include sulfonyl chlorides and various halogenated compounds, often requiring specific solvents and catalysts to optimize yields .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Notably, it has shown potential as a ligand in biochemical assays, influencing protein-ligand interactions and modulating enzyme activities.

The compound's mechanism involves binding to targets with high affinity, which can lead to modulation of their activity. This interaction may trigger downstream signaling pathways relevant in various biological processes, including anti-inflammatory responses and neuroprotective effects .

Biological Activity

Research indicates that This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against certain bacterial strains .

- Inhibition of Enzymes : The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. Some derivatives showed comparable efficacy to standard AChE inhibitors like neostigmine .

- Antioxidant Properties : Certain derivatives have demonstrated significant antioxidant activity in DPPH radical scavenging assays, indicating potential therapeutic applications in oxidative stress-related conditions .

- Antimelanogenic Effects : Research has highlighted its potential in treating hyperpigmentation disorders by inhibiting tyrosinase activity without cytotoxicity .

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of the compound, which were screened for antimicrobial activity against multiple bacterial strains. Some derivatives exhibited potent activity, suggesting that modifications to the piperazine or pyrimidine moiety could enhance efficacy .

Case Study 2: Neuroprotective Potential

In another investigation, derivatives were assessed for their ability to inhibit AChE. The study revealed that certain analogs not only inhibited AChE effectively but also displayed neuroprotective properties in cell culture models, indicating potential for Alzheimer's disease treatment .

Q & A

Basic: What are the key synthetic routes for 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A common approach includes:

- Step 1: Sulfonylation of the piperazine ring using 3-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Step 2: Coupling the sulfonylated piperazine with a pre-functionalized pyrimidine intermediate (e.g., 2-methyl-6-phenoxypyrimidin-4-yl chloride) via nucleophilic substitution.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and mass spectrometry .

Critical considerations: Reaction temperature and stoichiometric ratios must be optimized to avoid side products like over-sulfonylation or incomplete coupling .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and piperazine ring conformation.

- High-Resolution Mass Spectrometry (HR-MS): To verify molecular weight (e.g., calculated vs. observed m/z).

- X-ray Crystallography: Resolves stereochemical ambiguities; for example, the sulfonyl group’s orientation relative to the pyrimidine ring can be confirmed .

Note: Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Advanced: How do structural modifications influence the biological activity of this compound?

Structure-Activity Relationship (SAR) studies reveal:

- Fluorophenyl Group: The 3-fluoro substituent enhances lipophilicity and target binding (e.g., kinase inhibition) compared to non-fluorinated analogs.

- Phenoxy vs. Trifluoromethyl: Replacing the phenoxy group with a trifluoromethyl group (as in related compounds) reduces solubility but increases metabolic stability .

- Piperazine Sulfonylation: The sulfonyl group is critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets). Modifications here often abolish activity .

Methodology: Use iterative synthesis paired with in vitro assays (e.g., enzyme inhibition) to quantify effects .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Solution Stability: Degradation under assay conditions (e.g., pH 7.4 buffer) may reduce observed activity.

Resolution Strategies: - Replicate Studies: Use standardized protocols (e.g., IC50 determination with positive controls).

- Stability Testing: Monitor compound integrity via LC-MS during assays .

- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What in silico approaches predict the compound’s interactions with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses to receptors (e.g., serotonin receptors). Key interactions include sulfonyl-O···H-bond with Lys residues.

- QSAR Modeling: Quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors predict pharmacokinetic properties .

Validation: Compare docking results with mutagenesis data (e.g., alanine scanning) to refine predictions .

Advanced: How are reaction conditions optimized for high-yield synthesis?

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but may require lower temperatures to prevent decomposition.

- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions.

- Real-Time Monitoring: In situ FTIR tracks reaction progress (e.g., disappearance of the piperazine N-H stretch at ~3300 cm⁻¹) .

Advanced: What analytical techniques assess purity and stability under various conditions?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).

- HPLC-MS: Identifies degradation products (e.g., sulfonate cleavage or pyrimidine oxidation).

- Dynamic Light Scattering (DLS): Monitors aggregation in aqueous buffers, which may affect bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.